molecular formula C8H8ClN3 B3109591 6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine CAS No. 17412-20-3

6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine

Cat. No. B3109591
CAS RN: 17412-20-3
M. Wt: 181.62 g/mol
InChI Key: WSONZKOMDBOXTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine is a light grey solid . It has a molecular weight of 181.62 and its IUPAC name is 6-chloro-2,7-dimethylimidazo[1,2-b]pyridazine .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. A common method involves the reaction of dimethylimidazole with a chlorinated hydrocarbon under alkaline conditions, followed by heating . Other methods such as catalytic dechlorination and imidazole cyclization reactions can also be used for synthesis .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C8H8ClN3 . The InChI code for this compound is 1S/C8H8ClN3/c1-5-3-7-10-6(2)4-12(7)11-8(5)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not mentioned in the search results, imidazopyridines, a related class of compounds, are known to undergo various reactions such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination .


Physical And Chemical Properties Analysis

This compound is a light grey solid . It is stable at room temperature and dissolves easily in solvents . It remains relatively stable under the influence of light, heat, and oxygen .

Scientific Research Applications

Pharmaceutical Development

6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine is a valuable scaffold in the development of pharmaceutical compounds. Its unique structure allows for the creation of derivatives that can act as inhibitors for various enzymes and receptors, making it a potential candidate for drug discovery and development .

Cancer Research

This compound has shown promise in cancer research, particularly as a potential anti-cancer agent. Its derivatives can inhibit the growth of cancer cells by targeting specific pathways involved in cell proliferation and survival . Researchers are exploring its use in developing new chemotherapy drugs.

Neurodegenerative Disease Studies

This compound is being investigated for its potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to modulate certain neural pathways and protect neurons from oxidative stress makes it a promising candidate for neuroprotective therapies .

Antimicrobial Research

The compound has been studied for its antimicrobial properties. Researchers are exploring its effectiveness against various bacterial and fungal strains, aiming to develop new antibiotics and antifungal agents that can combat resistant pathogens .

Inflammatory Disease Research

Due to its potential anti-inflammatory properties, this compound is being studied for its application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Its derivatives may help in reducing inflammation and modulating the immune response .

Cardiovascular Disease Studies

Researchers are investigating the use of this compound in cardiovascular disease research. Its potential to influence cardiovascular pathways and reduce oxidative stress could lead to new treatments for conditions such as hypertension and atherosclerosis .

Biochemical Research

In biochemical research, this compound is used as a tool to study enzyme mechanisms and interactions. Its structure allows it to act as a probe in various biochemical assays, helping scientists understand complex biological processes .

Material Science

Beyond biological applications, this compound is also being explored in material science. Its unique chemical properties make it suitable for the development of new materials with specific electronic, optical, or mechanical properties .

Safety and Hazards

The safety information for 6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine indicates that it is associated with some hazards. The GHS pictograms indicate a signal word of “Warning” and hazard statements include H302 . Precautionary statements include P264, P270, P301+P312, P330, and P501 .

Future Directions

The future directions for 6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine could involve its use as an IL-17A inhibitor for the treatment of psoriasis, rheumatoid arthritis, and multiple sclerosis . As a small molecule IL-17A inhibitor, it may provide efficacy comparable to anti-IL-17A antibodies for psoriasis .

properties

IUPAC Name

6-chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClN3/c1-5-3-7-10-6(2)4-12(7)11-8(5)9/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSONZKOMDBOXTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2N=C1Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201254965
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

17412-20-3
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17412-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-2,7-dimethylimidazo[1,2-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201254965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine
Reactant of Route 3
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine
Reactant of Route 5
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine
Reactant of Route 6
Reactant of Route 6
6-Chloro-2,7-dimethyl-imidazo[1,2-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.